O-[4-(trifluoromethyl)phenyl]hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-[4-(trifluoromethyl)phenyl]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-3-6(12-11)4-2-5/h1-4H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQRIPAYKQMJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92381-17-4 | |
| Record name | O-[4-(trifluoromethyl)phenyl]hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Mechanistic Investigations of O 4 Trifluoromethyl Phenyl Hydroxylamine Reactivity
Nucleophilic Attack Pathways
While O-[4-(trifluoromethyl)phenyl]hydroxylamine possesses a nucleophilic nitrogen atom, its reactivity is significantly influenced by the electronic properties of the substituted phenyl ring. The potent electron-withdrawing nature of the para-trifluoromethyl group diminishes the nucleophilicity of the hydroxylamine (B1172632) moiety.
In principle, the lone pair of electrons on the nitrogen atom can participate in nucleophilic substitution or addition reactions. However, the primary reactivity observed in related N-aryl hydroxylamine systems often involves initial protonation or interaction with an electrophile at the oxygen or nitrogen atom, which then facilitates subsequent reactions like rearrangements or eliminations. For instance, in acidic media, protonation is a key step that precedes rearrangement pathways.
Rearrangement Processes Involving Hydroxylamines (e.g., Bamberger rearrangement principles applied to substituted phenylhydroxylamines)
The Bamberger rearrangement is a classic acid-catalyzed reaction of N-phenylhydroxylamines that yields 4-aminophenols. wikipedia.orgchemeurope.com This reaction proceeds through an intermolecular mechanism involving a key nitrenium ion intermediate. wikipedia.orgbeilstein-journals.org The principles of this rearrangement can be applied to understand the potential reactivity of the isomeric N-[4-(trifluoromethyl)phenyl]hydroxylamine.
The mechanism is initiated by the protonation of the hydroxylamine. wikipedia.org While N-protonation is kinetically favored, it is an unproductive pathway. thieme.com The crucial step is the O-protonation of the hydroxylamine, which creates a good leaving group (water). wikipedia.orgthieme.com Subsequent departure of a water molecule generates a highly reactive nitrenium ion. beilstein-journals.orgthieme.com This electrophilic intermediate is then attacked by a nucleophile, which is typically a water molecule from the aqueous solvent. wikipedia.org The attack occurs predominantly at the para-position of the aromatic ring, leading to the formation of a 4-aminophenol (B1666318) after deprotonation and tautomerization to restore aromaticity. wikipedia.orgbeilstein-journals.org
Table 1: Key Steps in the Bamberger Rearrangement Mechanism
| Step | Description | Intermediate/Transition State |
| 1 | Reversible O-protonation of the N-phenylhydroxylamine by a strong acid. | O-protonated hydroxylamine |
| 2 | Rate-determining step: Loss of a water molecule from the O-protonated species. | Formation of a nitrenium ion |
| 3 | Nucleophilic attack by a water molecule at the para-position of the nitrenium ion. | C-protonated aminophenol intermediate |
| 4 | Deprotonation and tautomerization. | Final 4-aminophenol product |
DFT (Density Functional Theory) calculations have provided deeper insight into this process, suggesting that for the parent N-phenylhydroxylamine, the reaction may proceed through a diprotonated system, leading to an aniline (B41778) dication-like transition state rather than a free nitrenium ion, due to the high nucleophilicity of the surrounding water cluster. beilstein-journals.org The presence of the strong electron-withdrawing trifluoromethyl group in N-[4-(trifluoromethyl)phenyl]hydroxylamine would significantly influence the stability of the cationic intermediates and potentially affect the reaction rate and regioselectivity.
Radical Mechanisms in C-H Trifluoromethoxylation Reactions
Recent advancements in synthetic chemistry have explored the trifluoromethoxylation of C-H bonds, where radical mechanisms play a pivotal role. These reactions often utilize N-aryl-N-hydroxylamine derivatives as precursors to generate key intermediates. nih.gov While not a direct reaction of this compound, the mechanism for the formation of related trifluoromethoxylated compounds involves a two-step process that begins with a radical O-trifluoromethylation. nih.govnih.gov
In this first step, a protected N-aryl-N-hydroxylamine is deprotonated to form an anion. This anion then undergoes a single-electron transfer (SET) to a trifluoromethyl source, such as a Togni reagent. nih.gov This SET process generates an N-hydroxyl radical and the radical anion of the Togni reagent, which collapses to release a trifluoromethyl radical (•CF3). nih.gov The N-hydroxyl radical and the trifluoromethyl radical then recombine to form the O-trifluoromethylated hydroxylamine derivative. nih.gov The involvement of radical intermediates in this step has been confirmed through radical trapping experiments using agents like TEMPO and BHT. nih.gov
Ionic Pathways and Ion Pair Intermediates in OCF3-Migration
Following the initial radical O-trifluoromethylation, the second step is an intramolecular OCF3 migration to an ortho-position on the aromatic ring, yielding valuable ortho-OCF3 aniline derivatives. nih.gov Mechanistic studies, including Hammett plot analysis, indicate that this migration step proceeds not via a radical pathway, but through an ionic mechanism involving the heterolytic cleavage of the N–OCF3 bond. nih.gov
This bond cleavage results in the formation of a short-lived, tightly associated ion pair consisting of a nitrenium ion and a trifluoromethoxide anion (OCF3⁻). nih.gov This ion pair then rapidly recombines, with the trifluoromethoxide anion attacking an ortho-position of the nitrenium ion. nih.gov A subsequent tautomerization step restores aromaticity and furnishes the final ortho-trifluoromethoxylated aniline product. nih.gov Computational studies support this proposed ionic pathway involving the formation and recombination of the ion pair intermediate. nih.gov
Table 2: Comparison of Radical and Ionic Mechanisms in Trifluoromethoxylation
| Feature | Step 1: O-Trifluoromethylation | Step 2: OCF3-Migration |
| Mechanism Type | Radical | Ionic |
| Key Intermediate | N-hydroxyl radical, •CF3 radical | Nitrenium ion / OCF3⁻ ion pair |
| Bond Cleavage | Homolytic (inferred from radical generation) | Heterolytic (N–OCF3 bond) |
| Evidence | Radical trapping experiments (TEMPO, BHT) | Hammett plot analysis (ρ = -11.86), computational studies |
Reductive Functionalization Mechanisms of Nitro Compounds to Hydroxylamines
The synthesis of aryl hydroxylamines, such as the N-aryl isomer of this compound, is commonly achieved through the selective reduction of the corresponding nitroaromatic compounds. wikipedia.orgthieme-connect.de The reduction of a nitro group to a hydroxylamine is a key transformation that proceeds through multiple steps and can be accomplished using various reducing agents, including catalytic hydrogenation or metals like zinc in the presence of an ammonium (B1175870) chloride solution. wikipedia.orgmdpi.com
The generally accepted pathway for the reduction of a nitroarene involves a sequence of two-electron reduction steps. The nitro group (Ar-NO2) is first reduced to a nitroso group (Ar-NO). thieme-connect.deacs.org The nitroso intermediate is typically short-lived and is further reduced to the corresponding N-arylhydroxylamine (Ar-NHOH). thieme-connect.denih.gov
Ar-NO₂ → [Ar-NO] → Ar-NHOH
Careful control of reaction conditions is crucial, as the hydroxylamine is an intermediate that can be further reduced to the corresponding aniline (Ar-NH2). thieme-connect.demdpi.com Furthermore, under certain conditions, condensation reactions can occur between the nitroso and hydroxylamine intermediates, leading to the formation of dimeric side products such as azoxy (Ar-N(O)=N-Ar) and azo (Ar-N=N-Ar) compounds. thieme-connect.deacs.orgnih.gov The choice of catalyst and reductant is therefore critical to stop the reduction at the desired hydroxylamine stage with high selectivity. mdpi.com For example, using Raney nickel with hydrazine (B178648) at low temperatures is one method cited for this selective transformation. wikipedia.org
Applications in Advanced Organic Synthesis and Building Block Utility
Precursor for Trifluoromethyl-Substituted Heterocyclic Systems
Trifluoromethyl-substituted heterocyclic compounds are a cornerstone in the development of pharmaceuticals and agrochemicals. nih.govresearchgate.net O-[4-(trifluoromethyl)phenyl]hydroxylamine serves as a key precursor for the synthesis of several important classes of nitrogen-containing heterocycles, most notably pyrazoles and isoxazoles.
The synthesis of pyrazoles , for instance, can be achieved through the condensation reaction of a hydroxylamine (B1172632) derivative with a 1,3-dicarbonyl compound. mdpi.com In this context, this compound can react with various diketones to yield N-aryl pyrazoles, where the trifluoromethylphenyl group is directly incorporated into the final heterocyclic structure. mdpi.com This approach offers a straightforward method for introducing this fluorinated moiety, which is known to enhance the biological activity of many compounds. nih.gov
Similarly, isoxazoles can be synthesized by the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds. youtube.comrsc.org The reaction with a 1,3-dicarbonyl compound proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole (B147169) ring. youtube.com The use of this compound in this synthesis allows for the direct incorporation of the 4-(trifluoromethyl)phenyl group onto the oxygen of the resulting isoxazole ring is not the typical outcome, rather the hydroxylamine nitrogen typically becomes part of the ring. A more common pathway to N-aryl isoxazoles would involve a different synthetic strategy. However, the hydroxylamine functionality is central to the formation of the isoxazole core.
The general synthetic schemes for these reactions are presented below:
Table 1: Synthesis of Heterocyclic Systems
| Heterocycle | General Reactants | Role of this compound |
|---|---|---|
| Pyrazole | 1,3-Dicarbonyl Compound | Source of the N-aryl substituent. |
Synthons for Pharmacologically Relevant Molecules and Agrochemical Candidates
A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. This compound acts as a valuable synthon for introducing the trifluoromethylphenylaminooxy substructure into larger, more complex molecules with potential pharmacological or agrochemical applications.
In the realm of agrochemicals , a Hungarian patent describes hydroxylamine derivatives, including those with a 4-trifluoromethylphenyl group, as active ingredients in plant growth-increasing compositions. google.com This suggests the potential utility of this compound as a building block for novel agrochemicals. The trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance efficacy and metabolic stability. researchgate.net
In medicinal chemistry , O-alkylhydroxylamines have been identified as a promising class of inhibitors for the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy. nih.gov While this research focused on O-alkyl derivatives, it highlights the potential of the hydroxylamine scaffold in drug design. The 4-(trifluoromethyl)phenyl group is a well-known bioisostere for other phenyl substituents and can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets.
Contribution to C-H Functionalization Strategies
Carbon-hydrogen (C-H) functionalization is a powerful strategy in organic synthesis that allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes and improving atom economy. Palladium-catalyzed C-H amination has emerged as a significant method for the formation of C-N bonds. nih.gov
While direct studies employing this compound in C-H functionalization are not extensively documented, research on closely related O-benzoyl hydroxylamines provides a strong precedent for its potential role. nih.gov In these reactions, a palladium catalyst facilitates the cleavage of a C-H bond on a substrate, and the hydroxylamine derivative serves as the aminating agent. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. nih.gov
The proposed role of an O-acylated derivative of this compound in a hypothetical palladium-catalyzed C-H amination reaction is outlined in the table below.
Table 2: Plausible Role in Palladium-Catalyzed C-H Amination
| Step | Description |
|---|---|
| C-H Activation | The palladium catalyst coordinates to a directing group on the substrate and activates a C-H bond, forming a palladacycle intermediate. |
| Oxidative Addition | The O-acylated hydroxylamine derivative oxidatively adds to the palladium center, forming a Pd(IV) intermediate. |
| Reductive Elimination | The desired C-N bond is formed through reductive elimination from the Pd(IV) center, releasing the aminated product and regenerating the Pd(II) catalyst. |
This strategy could potentially be used to synthesize complex aniline (B41778) derivatives and other nitrogen-containing compounds that would be difficult to access through traditional methods.
Role in the Synthesis of Trifluoromethylated New Chemical Entities
The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in drug discovery to enhance their pharmacological profiles. nih.gov While this compound already contains a CF3 group, its derivatives can also be utilized in reactions that introduce an N-CF3 moiety into other molecules.
Recent advancements have demonstrated the copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines. nih.gov This methodology employs an umpolung strategy, where a typically nucleophilic amine nitrogen is rendered electrophilic. The reaction is operationally simple and utilizes mild and inexpensive reagents. nih.gov
In this synthetic approach, an O-benzoyl derivative of a secondary amine is reacted with a copper catalyst and a trifluoromethyl source, such as TMSCF3 (trimethyl(trifluoromethyl)silane). nih.gov A plausible mechanism involves the in situ generation of a Cu-CF3 species, which then participates in a catalytic cycle to transfer the CF3 group to the nitrogen atom of the hydroxylamine derivative. nih.gov
Table 3: Key Aspects of Copper-Mediated N-Trifluoromethylation
| Component | Function |
|---|---|
| O-Benzoylhydroxylamine | Substrate for N-trifluoromethylation. |
| Copper Catalyst | Facilitates the transfer of the trifluoromethyl group. |
| Trifluoromethyl Source (e.g., TMSCF3) | Provides the CF3 moiety. |
| Fluoride Activator | Activates the trifluoromethyl source. |
This methodology opens up new avenues for the synthesis of novel N-trifluoromethylated compounds, which remain relatively underexplored in medicinal chemistry despite their potential to impart unique and beneficial properties to drug candidates. nih.gov
Computational and Theoretical Studies on O 4 Trifluoromethyl Phenyl Hydroxylamine and Its Analogs
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involving O-arylhydroxylamines. These calculations can map out the potential energy surface of a reaction, identifying the most favorable pathways, intermediates, and transition states.
For instance, DFT studies have been employed to investigate the mechanisms of reactions involving hydroxylamines. While specific studies on the reaction mechanisms of O-[4-(trifluoromethyl)phenyl]hydroxylamine are not extensively documented, research on related compounds, such as O-benzoyl hydroxylamines in Pd-catalyzed intermolecular C-H amination, has been explored through computational methods. These studies suggest that the reaction can proceed through a Pd(II)/Pd(IV) catalytic cycle, with the initial step being the oxidative addition of the N-O bond to the Pd(0) center. Although this compound was not the substrate, the mechanistic principles derived from such computational work are valuable for predicting its behavior in similar catalytic systems.
Furthermore, theoretical investigations into the reactions of substituted N-phenylhydroxylamines provide insights that can be extrapolated to their O-aryl counterparts. DFT calculations have been used to re-evaluate the bond dissociation enthalpies (BDEs) of N-H and O-H bonds in N-phenylhydroxylamines, which is crucial for understanding their reactivity, particularly in radical trapping mechanisms. rsc.org These studies often employ methods like M06-2X/6-311++G(d,p) and CBS-QB3 to achieve high accuracy. rsc.org Similar computational strategies can be applied to elucidate the reaction pathways of this compound, for example, in reactions involving cleavage of the N-O bond or reactions at the amino group.
Computational Modeling of Electronic and Steric Effects of Trifluoromethyl Substitution
The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that significantly influences the electronic and steric properties of a molecule. Computational modeling allows for a quantitative assessment of these effects.
Electronic Effects: The strong inductive effect of the -CF3 group, positioned at the para-position of the phenyl ring in this compound, substantially modulates the electron density distribution across the molecule. Quantum chemical calculations can quantify this effect through various parameters:
Atomic Charges: Calculation of atomic charges (e.g., Mulliken, Natural Bond Orbital) reveals the extent of electron withdrawal from the aromatic ring and the attached oxygen and nitrogen atoms. This electron deficiency can impact the nucleophilicity and basicity of the amine group.
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution and are useful in predicting sites for electrophilic and nucleophilic attack. For this compound, the region around the -CF3 group would be highly electron-deficient (blue/positive potential), while the lone pairs on the oxygen and nitrogen atoms would be regions of higher electron density (red/negative potential), albeit reduced by the withdrawing effect of the trifluoromethyl group.
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity. The electron-withdrawing -CF3 group is expected to lower the energies of both HOMO and LUMO compared to unsubstituted phenylhydroxylamine. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates increased susceptibility to nucleophilic attack.
A DFT study on para-substituted N-phenylhydroxylamines (ArNHOH) demonstrated the influence of electron-withdrawing groups on bond dissociation energies (BDEs). rsc.org The findings from this study can be used to understand the electronic impact of the -CF3 group in the O-phenyl isomer.
| Substituent (X) in p-X-C6H4NHOH | BDE(N-H) | BDE(O-H) |
|---|
Prediction of Reactivity Profiles and Selectivity
Computational chemistry provides a framework for predicting the reactivity and selectivity of molecules in various chemical transformations. For this compound, these predictions are largely based on the electronic perturbations induced by the -CF3 group.
The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the nucleophilicity of the nitrogen atom. This can be quantified by calculating the proton affinity or the energy of reaction with a model electrophile. Consequently, reactions involving nucleophilic attack by the amino group would be less favorable compared to the unsubstituted analog.
Conversely, the electron-deficient aromatic ring is more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present. However, in many reactions, the key aspect of reactivity will be related to the N-O bond.
The prediction of regioselectivity in reactions such as aromatic C-H functionalization is a significant area where computational models are applied. rsc.orgbeilstein-journals.org While the phenyl ring of this compound is deactivated, computational models combining quantum mechanical descriptors and machine learning can predict the most likely sites for electrophilic attack. optibrium.comnih.govmit.edu Generally, for a strongly deactivating group like -CF3, any electrophilic substitution would be directed to the meta-positions.
Advanced Analytical Techniques for Characterization and Mechanistic Research
Spectroscopic Methods (e.g., NMR, Mass Spectrometry) in Structural Elucidation and Reaction Monitoring
Spectroscopic techniques provide detailed information about the molecular structure and connectivity of O-[4-(trifluoromethyl)phenyl]hydroxylamine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary methods used for its characterization and for tracking its transformations during chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of this compound. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the arrangement of atoms within the molecule can be definitively established.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydroxylamine (B1172632) group. The aromatic protons typically appear as a set of doublets due to coupling between adjacent protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group. The protons of the -ONH₂ group would appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum would show distinct signals for the trifluoromethyl carbon, the aromatic carbons, and the carbon atom attached to the oxygen of the hydroxylamine group. The chemical shift of the CF₃ carbon is characteristic and appears at a distinct field. The aromatic carbons will show four distinct signals due to the substitution pattern on the phenyl ring.
¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly sensitive and valuable tool for characterizing this compound. It would show a singlet for the -CF₃ group, and its chemical shift would be indicative of the electronic environment of the fluorine atoms.
Reaction Monitoring with NMR
NMR spectroscopy is not only used for static structural analysis but also as a dynamic tool for monitoring the progress of reactions involving this compound. By acquiring NMR spectra at different time intervals during a reaction, the consumption of the starting material and the formation of products and intermediates can be quantified. This real-time analysis is crucial for understanding reaction kinetics and optimizing reaction conditions. For instance, in a reaction where this compound is a reactant, the disappearance of its characteristic aromatic or hydroxylamine proton signals and the appearance of new signals corresponding to the product can be tracked over time.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For C₇H₆F₃NO, the expected molecular weight is approximately 177.04 g/mol .
Fragmentation Pattern: The molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely involve the cleavage of the O-N bond and fragmentation of the aromatic ring. Common fragments might include the loss of the NH₂O group, leading to a [C₇H₄F₃]⁺ fragment, or cleavage of the C-O bond. The presence of the trifluoromethyl group often leads to characteristic fragments containing fluorine.
The following table summarizes the expected key spectroscopic data for this compound.
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Doublets in the aromatic region, broad singlet for -ONH₂ | Connectivity of protons, confirmation of functional groups |
| ¹³C NMR | Signals for CF₃, aromatic carbons | Carbon skeleton of the molecule |
| ¹⁹F NMR | Singlet for the -CF₃ group | Presence and electronic environment of the trifluoromethyl group |
| Mass Spec. | Molecular ion peak (m/z ≈ 177), characteristic fragment ions | Molecular weight, structural fragments |
Mechanistic Research using Mass Spectrometry
In mechanistic studies, mass spectrometry can be used to identify reaction intermediates and byproducts. By coupling a reaction setup directly to a mass spectrometer, transient species can be detected, providing direct evidence for proposed reaction pathways. For example, in reactions where this compound is involved in rearrangements or condensations, intermediates can be trapped and analyzed by MS to build a comprehensive picture of the reaction mechanism.
Chromatographic Techniques (e.g., HPLC-DAD, HPTLC) for Analysis in Research Contexts
Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction matrices or purification fractions, and for its quantification.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound.
Separation: A reversed-phase HPLC method, typically using a C18 column, would be suitable for the separation of this compound. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution conditions would be optimized to achieve good resolution from other components in the sample.
Detection and Quantification: A Diode-Array Detector (DAD) allows for the monitoring of the absorbance of the eluent across a range of UV-Vis wavelengths simultaneously. This compound, with its aromatic ring, will have a characteristic UV absorbance spectrum, which can be used for its identification and quantification. The DAD provides spectral information that enhances the certainty of peak identification. This method is valuable for determining the purity of synthesized this compound and for quantifying its concentration in various research samples.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers a high sample throughput and is well-suited for the qualitative and semi-quantitative analysis of this compound.
Analysis: A sample solution is applied to a high-performance TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.
Visualization: After development, the separated spots can be visualized under UV light, where the compound may appear as a dark spot on a fluorescent background. The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions. For quantitative analysis, the spots can be scanned with a densitometer. HPTLC is a rapid and cost-effective method for monitoring the progress of a reaction by spotting the reaction mixture at different time points and observing the appearance of product spots and the disappearance of the starting material spot.
The table below outlines typical parameters for the chromatographic analysis of this compound.
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method | Application |
| HPLC-DAD | C18 silica gel | Acetonitrile/Water or Methanol/Water with buffer | Diode-Array Detector (UV-Vis) | Purity determination, quantification, reaction monitoring |
| HPTLC | Silica gel F₂₅₄ | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV visualization (254 nm), Densitometry | Rapid reaction monitoring, qualitative analysis |
Biochemical Interactions and Mechanistic Insights at the Molecular Level
Mechanisms of Enzyme Inhibition by O-Alkylhydroxylamines and Related Structures
O-Alkylhydroxylamines represent a significant class of enzyme inhibitors, with their mechanism of action often rooted in their ability to interact with metallic centers within enzyme active sites. A primary example of this is the inhibition of heme-containing enzymes. Spectroscopic studies have demonstrated that compounds within the O-alkylhydroxylamine class can coordinate directly with the heme iron of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1). nih.gov This interaction is fundamental to their inhibitory effect.
The proposed mechanism for these molecules is that they act as structural mimics of the alkylperoxy transition or intermediate state that forms during the catalytic cycle of IDO1. nih.gov By mimicking this transient, high-energy state, O-alkylhydroxylamines can bind with high affinity to the enzyme's active site, effectively blocking the normal catalytic reaction. This type of inhibition, where the inhibitor hijacks the enzyme's own catalytic mechanism, is a form of mechanism-based inhibition.
The inhibition is typically reversible, involving the formation of a stable complex between the inhibitor and the enzyme. For instance, O-benzylhydroxylamine was identified as a potent, sub-micromolar inhibitor of IDO1. nih.gov The simplicity of the O-alkylhydroxylamine structure, particularly its ability to engage in heme iron binding, is a key determinant of its inhibitory potential, though it also raises considerations about selectivity against other heme-containing enzymes such as catalase and cytochrome P450s. nih.gov
| Inhibitor Class | Target Enzyme | Proposed Mechanism of Action | Key Interaction |
| O-Alkylhydroxylamines | Indoleamine 2,3-dioxygenase-1 (IDO1) | Mimic of the alkylperoxy transition/intermediate state | Coordination to the heme iron in the active site |
| Cyclopropylamines | Cytochrome P450 | Suicide substrate activity | Single Electron Transfer (SET) from the amine to the P450 iron |
Molecular Target Interactions of Trifluoromethylated Hydroxylamine (B1172632) Derivatives
The introduction of a trifluoromethyl group to the hydroxylamine scaffold can significantly influence the compound's interaction with molecular targets. A prominent target for trifluoromethylated hydroxylamine derivatives is indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism and a therapeutic target in oncology. O-[4-(trifluoromethyl)phenyl]hydroxylamine has been studied for its inhibitory effects on IDO1, demonstrating potency with Ki values in the nanomolar range (154 to 164 nM).
The mode of inhibition for this compound against IDO1 has been characterized as uncompetitive. Uncompetitive inhibition is a specific mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.org This binding occurs at an allosteric site, which is a site distinct from the active site where the substrate binds. youtube.com The formation of the enzyme-substrate-inhibitor (ESI) complex prevents the enzyme from converting the substrate into product. khanacademy.org This suggests that the binding of the substrate to IDO1 may induce a conformational change in the enzyme, revealing a binding site for the trifluoromethylated hydroxylamine derivative.
The versatility of the hydroxylamine functional group and the unique properties conferred by the trifluoromethyl group make these derivatives valuable tools in medicinal chemistry for targeting enzymes involved in various disease pathways. nih.govnih.gov
| Compound | Molecular Target | Inhibition Mode | Reported Potency (Ki) |
| This compound | Indoleamine 2,3-dioxygenase-1 (IDO1) | Uncompetitive | 154-164 nM |
Influence of Trifluoromethyl Group on Molecular Conformation and Binding Affinity
The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design, valued for its ability to significantly enhance the biological and physicochemical properties of a molecule. nih.govresearchgate.net Its influence stems from a unique combination of steric and electronic properties that affect how a molecule interacts with its biological target. researchgate.net
Enhanced Binding Affinity: The high electronegativity of the three fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent. This electronic property can enhance a molecule's binding affinity through several mechanisms:
Electrostatic and Hydrogen Bonding: The electron-withdrawing nature of the -CF3 group can strengthen hydrogen bonds and electrostatic interactions with residues in the target's binding pocket. nih.govresearchgate.net
Hydrophobic Interactions: The -CF3 group is more lipophilic than a methyl group, which can lead to stronger hydrophobic or van der Waals interactions with nonpolar regions of a protein, thereby increasing binding affinity and potentially selectivity. nih.govresearchgate.net
Orthogonal Multipolar Interactions: The fluorine atoms in a trifluoromethyl group can engage in favorable, short-range interactions with the protein backbone. nih.gov Specifically, orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups (C–F···C=O) have been shown to substantially contribute to high binding affinity. nih.gov Studies on menin-MLL inhibitors demonstrated that the introduction of a -CF3 group led to a 10-fold increase in binding affinity, with crystallographic data confirming close contacts between the fluorine atoms and the protein backbone. nih.gov
Influence on Molecular Conformation: The trifluoromethyl group is sterically larger than a hydrogen atom or a methyl group. This increased bulk can have a profound effect on the molecule's conformation.
Receptor Conformation: The presence of a bulky -CF3 group can influence the conformation of the binding pocket itself. For example, in studies of glucocorticoid receptor ligands, replacing a -CF3 group with a larger benzyl (B1604629) group maintained binding potency but altered the functional behavior from agonist to antagonist. drugbank.com Docking studies suggested that the larger group forced a key structural element (helix 12) of the receptor to adopt an "open" or inactive conformation. drugbank.com
Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability enhances the compound's bioavailability and in vivo lifetime. nih.gov
The strategic placement of a trifluoromethyl group can thus fine-tune a molecule's properties, improving its potency, selectivity, and pharmacokinetic profile. nih.govmdpi.com
| Property | Influence of Trifluoromethyl (-CF3) Group |
| Binding Affinity | Increases via enhanced lipophilicity, hydrophobic interactions, stronger hydrogen/electrostatic bonds, and orthogonal multipolar interactions. nih.govnih.gov |
| Lipophilicity | Increased compared to a methyl group, which can improve membrane permeability. nih.govresearchgate.net |
| Molecular Conformation | Its steric bulk can influence the ligand's preferred conformation and induce conformational changes in the target protein. drugbank.com |
| Metabolic Stability | High C-F bond strength confers resistance to metabolic degradation, increasing bioavailability. nih.gov |
Emerging Research Frontiers and Future Directions
Development of Novel and Efficient Synthetic Routes for O-Arylhydroxylamines
The synthesis of O-arylhydroxylamines has been a long-standing challenge in organic chemistry, with traditional methods often suffering from harsh reaction conditions, limited substrate scope, and low yields. However, recent advancements have led to the development of novel and more efficient synthetic routes, significantly expanding the accessibility and utility of these valuable reagents.
A landmark development in this area is the palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents. organic-chemistry.orgnih.govstrath.ac.uk This approach has proven to be a powerful tool for the formation of the C–O bond between an aryl group and the hydroxylamine nitrogen. One notable strategy employs ethyl acetohydroximate as a hydroxylamine equivalent in a cross-coupling reaction with aryl halides. organic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands is crucial for promoting the C-O reductive elimination under relatively mild conditions. organic-chemistry.orgnih.gov This method exhibits broad substrate scope, tolerating a variety of aryl chlorides, bromides, and iodides, and provides access to O-arylhydroxylamines that were previously difficult to prepare. organic-chemistry.orgnih.gov The resulting O-arylated products can be readily hydrolyzed to the free O-arylhydroxylamines or directly utilized in subsequent transformations, such as the synthesis of substituted benzofurans. organic-chemistry.orgnih.gov
Another innovative approach involves the use of novel hydroxylamine-derived aminating reagents. nih.govethz.ch These reagents have been designed for the direct and efficient installation of amino groups, including those derived from O-arylhydroxylamines, into organic molecules. For instance, a family of N-alkyl-hydroxylamine reagents has been developed for the iron-catalyzed aminative difunctionalization of alkenes, providing direct access to unprotected secondary and tertiary amines. ethz.ch Furthermore, reagents like O-(2,4-dinitrophenyl)hydroxylamine have been employed in rhodium-catalyzed aziridination of alkenes. nih.gov
Photoredox catalysis has also emerged as a powerful strategy for the synthesis of arylhydroxylamines. thieme.de This method utilizes visible light to drive chemical transformations, often under mild and environmentally friendly conditions. Researchers have reported practical photoredox methods for the synthesis of arylhydroxylamines from readily available carboxylic acids via a decarboxylative protocol. thieme.de This approach allows for the synthesis of structurally complex and poly-functionalized substrates, highlighting the versatility of photocatalysis in accessing valuable building blocks. thieme.de
These advancements in synthetic methodology are summarized in the table below, showcasing the diversity of modern approaches to O-arylhydroxylamine synthesis.
| Synthetic Strategy | Key Features | Catalyst/Reagent Examples | Substrate Scope |
| Palladium-Catalyzed O-Arylation | Mild reaction conditions, broad substrate scope, high yields. | Pd catalyst with bulky biarylphosphine ligands (e.g., t-BuBrettPhos), ethyl acetohydroximate. organic-chemistry.org | Aryl chlorides, bromides, iodides, and heteroaryl halides. organic-chemistry.org |
| Novel Aminating Reagents | Direct installation of amino groups, improved safety and efficiency. | O-(2,4-dinitrophenyl)hydroxylamine (DPH) nih.gov, N-Alkyl-hydroxylamine reagents. ethz.ch | Alkenes, organometallic reagents. nih.govethz.ch |
| Photoredox Catalysis | Utilizes visible light, mild and green conditions, broad functional group tolerance. | Photoredox catalysts, carboxylic acids as starting materials. thieme.de | Structurally complex and poly-functionalized substrates. thieme.de |
Exploration of New Mechanistic Pathways in Functionalization Reactions
A deeper understanding of the reaction mechanisms involving O-arylhydroxylamines is crucial for the development of new and more selective transformations. Researchers are actively exploring the intricate mechanistic pathways that govern the reactivity of these compounds, leading to the discovery of novel functionalization reactions.
One area of significant interest is the involvement of O-arylhydroxylamines in pericyclic reactions. For instance, the synthesis of substituted benzofurans from O-arylhydroxylamine derivatives can proceed through a thieme.dethieme.de-sigmatropic rearrangement. organic-chemistry.org In this process, the O-arylated product, often generated in situ, undergoes a concerted rearrangement to form a key intermediate that subsequently cyclizes to afford the benzofuran (B130515) ring system. The elucidation of this pathway has enabled the development of one-pot procedures for the synthesis of these important heterocyclic scaffolds. organic-chemistry.org
The formation of carbon-nitrogen (C-N) bonds using O-arylhydroxylamines and related compounds is another area of intense mechanistic investigation. Recent studies on photoenzymatic alkene hydroamination have revealed a novel C-N bond formation mechanism that has no precedent in small-molecule catalysis. nih.gov This enzymatic process involves a through-space interaction of a reductively generated benzylic radical and the nitrogen lone pair, which lowers the oxidation potential of the radical and enables electron transfer. nih.gov This discovery highlights the potential of biocatalysis to unlock unique and highly selective transformations that are inaccessible through traditional synthetic methods.
Furthermore, computational studies are being employed to dissect the complex mechanistic landscape of reactions involving hydroxylamine derivatives. For example, in copper-catalyzed electrophilic amination reactions, computational modeling can help to distinguish between different plausible mechanistic pathways, such as polar (SN2-type) and radical pathways. By analyzing the transition state structures and reaction energy profiles, researchers can gain valuable insights into the factors that control the reaction outcome and selectivity.
The table below summarizes some of the emerging mechanistic pathways being explored in the functionalization of O-arylhydroxylamines and related compounds.
| Mechanistic Pathway | Reaction Type | Key Features | Investigational Tools |
| thieme.dethieme.de-Sigmatropic Rearrangement | Benzofuran Synthesis | Concerted pericyclic reaction, formation of a key cyclization precursor. | In situ reaction monitoring, trapping experiments. |
| Photoenzymatic C-N Bond Formation | Alkene Hydroamination | Unique through-space interaction, enzyme-controlled stereoselectivity. nih.gov | Protein engineering, molecular dynamics simulations. nih.gov |
| Polar vs. Radical Pathways | C-N Bond Formation | Elucidation of the nature of the bond-forming step. | Kinetic studies, computational modeling of transition states. |
Leveraging Computational Design for Rationally-Designed Chemical Entities and Transformations
The integration of computational chemistry into the research workflow is revolutionizing the way new chemical entities and transformations are discovered and developed. By leveraging the power of in silico design, researchers can rationally design molecules with specific properties and predict the outcomes of chemical reactions with increasing accuracy. This approach is being applied to the field of O-arylhydroxylamines to accelerate the discovery of novel compounds and synthetic methods.
One of the key applications of computational design is the development of novel catalysts for the synthesis of O-arylhydroxylamines. researchgate.net By using quantum chemical methods, it is possible to model the catalytic cycle of a reaction and identify the key parameters that govern its efficiency. researchgate.net This information can then be used to design new ligands or catalyst structures with improved activity and selectivity. For example, in silico screening of a virtual library of ligands can help to identify promising candidates for experimental validation, thereby reducing the time and resources required for catalyst optimization.
Computational tools are also being used to design novel O-arylhydroxylamine derivatives with specific functionalities or biological activities. nih.govnih.gov Through techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, it is possible to predict how a molecule will interact with a biological target, such as an enzyme or a receptor. nih.govnih.govmdpi.com This allows for the rational design of new compounds with enhanced potency and selectivity. For instance, in silico design has been used to develop aryl-functionalized analogs of natural products with improved antibacterial activity. nih.govnih.gov
Furthermore, computational models are becoming increasingly adept at predicting the transition states of chemical reactions. mit.edufossee.inislandscholar.ca The transition state is a high-energy, transient species that determines the rate and selectivity of a reaction. By accurately modeling the geometry and energy of the transition state, chemists can gain a deeper understanding of the reaction mechanism and make informed predictions about how changes in the reactants or reaction conditions will affect the outcome. mit.edufossee.inislandscholar.ca This knowledge is invaluable for the rational design of new and more efficient chemical transformations involving O-arylhydroxylamines.
The table below highlights the various ways in which computational design is being leveraged in the context of O-arylhydroxylamine chemistry.
| Application of Computational Design | Computational Method | Desired Outcome |
| Catalyst Design | Quantum Chemistry, In Silico Screening | More efficient and selective catalysts for O-arylhydroxylamine synthesis. researchgate.net |
| Design of Bioactive Molecules | Molecular Docking, QSAR Modeling | Novel O-arylhydroxylamine derivatives with enhanced biological activity. nih.govnih.govmdpi.com |
| Prediction of Reaction Outcomes | Transition State Modeling | Rational design of new and more efficient chemical transformations. mit.edufossee.inislandscholar.ca |
Q & A
Q. What are the recommended synthetic routes for O-[4-(trifluoromethyl)phenyl]hydroxylamine?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of 4-(trifluoromethyl)phenol derivatives with hydroxylamine hydrochloride. A typical protocol involves refluxing in polar solvents (e.g., ethanol or methanol) with controlled stoichiometry. Reaction progress should be monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography. Variations in solvent polarity and temperature (e.g., 60–80°C) can optimize yield and purity .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer: Key characterization methods include:
- 1H/13C NMR : To confirm the presence of the hydroxylamine (-NHOH) and trifluoromethyl (-CF3) groups.
- IR Spectroscopy : To identify N-O (950–1050 cm⁻¹) and aromatic C-F (1100–1250 cm⁻¹) stretching vibrations.
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern validation.
Cross-referencing spectral data with PubChem or EPA DSSTox entries ensures accuracy .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (N95 masks or powered air-purifying respirators) to avoid dermal/ocular contact and inhalation .
- Storage : Keep in airtight containers under inert gas (N2/Ar) in a cool, ventilated area to prevent oxidation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of waste per OSHA/EPA guidelines .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?
Methodological Answer: The -CF3 group enhances hydrophobic interactions and acts as a strong electron-withdrawing group , altering reaction kinetics and binding affinities. For example:
Q. How can researchers resolve contradictions in reported reaction yields or product distributions?
Methodological Answer: Contradictions often arise from variations in:
- Solvent polarity : Protic solvents (e.g., methanol) may favor protonation pathways versus aprotic solvents (e.g., THF).
- Catalyst use : Metal catalysts (e.g., Cu(I)) may accelerate hydroxylamine coupling.
- Temperature : Higher temps (≥80°C) risk decomposition to nitroso derivatives.
Resolution Strategy : Design a Design of Experiments (DOE) matrix to systematically test variables and validate via LC-MS or GC-MS .
Q. What advanced analytical methods detect and quantify trace impurities in this compound?
Methodological Answer:
- HPLC-UV/FLD : Use C18 columns with acetonitrile/water gradients to separate impurities (e.g., nitroso byproducts).
- LC-HRMS : For structural elucidation of unknown impurities (e.g., oxidation products).
- Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., fluvoxamine-related derivatives) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, incubation time).
- Metabolite Screening : Use LC-MS/MS to identify active metabolites that may contribute to observed effects.
- Statistical Robustness : Apply ANOVA or multivariate analysis to account for biological variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
